

In Vitro Pharmacology of Batefenterol Succinate: Application Notes and Protocols

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Compound of Interest

Compound Name: Batefenterol Succinate

Cat. No.: B1667761

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Abstract

Batefenterol (also known as GSK961081) is a first-in-class inhaled bifunctional molecule possessing both muscarinic acetylcholine receptor (mAChR) antagonist and β 2-adrenergic receptor (β 2-AR) agonist properties, classifying it as a Muscarinic Antagonist and β 2-Agonist (MABA).[1][2] This dual pharmacology is designed to provide optimal bronchodilation for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) by targeting two validated pathways in a single molecule.[3][4] These application notes provide a detailed overview of the in vitro assay methodologies used to characterize the pharmacological profile of Batefenterol, including receptor binding affinity and functional activity at its primary targets. The protocols are intended to guide researchers in the replication and adaptation of these methods for drug discovery and development purposes.

Data Presentation: Quantitative In Vitro Pharmacology of Batefenterol

The in vitro pharmacological profile of Batefenterol has been characterized through a series of binding and functional assays to determine its affinity and potency at human recombinant muscarinic and adrenergic receptors.

Table 1: Receptor Binding Affinity of Batefenterol

This table summarizes the binding affinity of Batefenterol for human muscarinic (M2 and M3) and β 2-adrenergic receptors, as determined by competition radioligand binding studies. The equilibrium dissociation constant (K_i) is a measure of the drug's binding affinity, with lower values indicating higher affinity.

Receptor Subtype	Radioligand	Cell Line	K_i (nM)	Reference
Human M2	[3H]-N-Methylscopolamine	CHO-K1	1.4	[1][2]
Human M3	[3H]-N-Methylscopolamine	CHO-K1	1.3	[1][2]
Human β 2-AR	[3H]-CGP12177	HEK293	3.7	[1][2]

Table 2: Functional Activity of Batefenterol

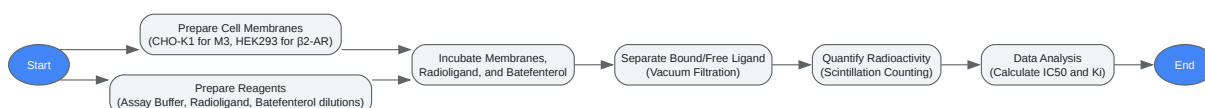
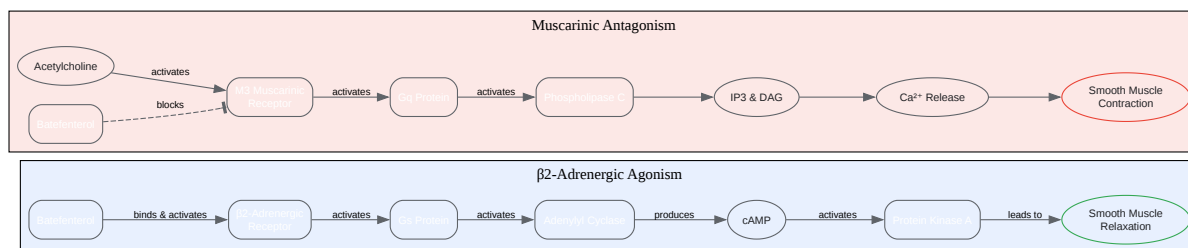
This table presents the functional potency of Batefenterol as a β 2-AR agonist and an M3 mAChR antagonist. The half-maximal effective concentration (EC_{50}) indicates the concentration of the drug that elicits 50% of the maximal response.

Assay Type	Target	Measured Parameter	Cell Line/Tissue	Potency (EC50, nM)	Reference
β2-AR Agonism	Human β2-AR	cAMP Stimulation	CHO-K1	0.29	[1] [2]
M3 Antagonism	Guinea Pig M3	Smooth Muscle Relaxation	Isolated Trachea	50	[1]
β2-AR Agonism	Guinea Pig β2-AR	Smooth Muscle Relaxation	Isolated Trachea	25	[1]
Combined MABA	M3 & β2-AR	Smooth Muscle Relaxation	Isolated Trachea	10	[1]

Batefenterol demonstrates high functional selectivity for the β2-adrenoceptor, with 440-fold and 320-fold selectivity over β1- and β3-adrenoceptors, respectively.[\[2\]](#)

Signaling Pathways of Batefenterol

Batefenterol's dual mechanism of action involves the simultaneous modulation of two distinct G-protein coupled receptor (GPCR) signaling pathways in airway smooth muscle cells, leading to bronchodilation.



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